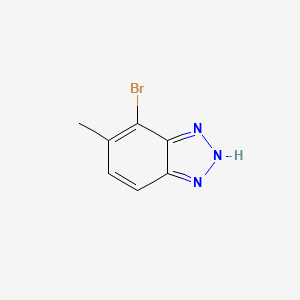

4-bromo-5-methyl-1H-1,2,3-benzotriazole

Description

Significance of Benzotriazole (B28993) Scaffolds in Modern Organic Chemistry

The 1H-1,2,3-benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry and a highly versatile tool in synthetic organic chemistry. nih.gov Its significance stems from its utility in a variety of chemical transformations and applications. In synthetic chemistry, benzotriazole is widely used as a synthetic auxiliary. nih.gov It can function as an excellent leaving group, facilitating the formation of new bonds in N-, O-, C-, and S-acylation reactions. nih.gov Furthermore, the benzotriazole ring system can act as an electron donor or a precursor for radicals and carbanions, enabling its incorporation into complex molecules through reactions like condensation and alkylation. nih.gov

Beyond its role as a synthetic tool, the benzotriazole nucleus is a core component in the design of pharmacologically active molecules. smolecule.com Its structural similarity to naturally occurring purines allows it to interact with various biological targets. researchgate.net This has led to the development of benzotriazole derivatives with a broad spectrum of biological activities. mdpi.comijariie.com The electron-rich nature of the benzotriazole ring, combined with its large conjugated system, makes it an attractive framework that can be readily modified to enhance biological efficacy and physicochemical properties. smolecule.com

Research Landscape of Halogenated and Alkylated Benzotriazole Derivatives

The functionalization of the benzotriazole scaffold with halogen atoms (e.g., bromine, chlorine) and alkyl groups (e.g., methyl) is a prominent strategy in contemporary chemical research. gsconlinepress.com These substitutions have been shown to profoundly influence the biological and material properties of the parent compound. Halogenation, for instance, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. asm.org

Research has demonstrated that the introduction of small hydrophobic groups such as chloro and methyl substituents onto the benzotriazole ring can lead to compounds with potent antifungal activity against species like Candida albicans and Aspergillus niger. nih.gov Similarly, chloro-, bromo-, and methyl-substituted benzotriazoles and their N-alkyl derivatives have been synthesized and evaluated for their antiprotozoal activity. nih.govgsconlinepress.com Studies have revealed that the position of these substituents is crucial for bioactivity; for example, electron-withdrawing groups like -Cl in the 5-position of the benzotriazole moiety were found to increase antimycotic activity, whereas the same substitution at the 6-position resulted in less potent compounds. nih.gov This highlights the intricate relationship between the substitution pattern and the resulting pharmacological profile, making the systematic investigation of these derivatives a fertile area of research.

Table 1: Influence of Halogen and Alkyl Substituents on the Biological Activity of Benzotriazole Derivatives This table is generated based on available research data and is for informational purposes only.

| Substituent(s) | Position(s) | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| -Cl, -CH₃ | 5 and/or 6 | Enhanced antifungal activity | nih.gov |

| -Br, -Cl, -CH₃ | 5, 6 | Showed efficacy against the protozoan Acanthamoeba castellanii | nih.govgsconlinepress.com |

| -Cl | 4, 5 | Increased antiviral activity against Coxsackievirus B5 | mdpi.com |

| -CH₃ | 5, 6 | Replacement of chlorine atoms led to inactive antiviral derivatives | mdpi.com |

| Halogen atoms | Benzene (B151609) moiety | Generally enhances biological activity | nih.gov |

Rationale for Investigating 4-Bromo-5-methyl-1H-1,2,3-Benzotriazole: A Focus on Structure-Reactivity Relationships

While extensive research into the specific compound this compound is not widely documented in publicly available literature, the rationale for its investigation is firmly rooted in established principles of medicinal chemistry and the systematic exploration of structure-activity relationships (SAR). The unique substitution pattern of this molecule—a bromine atom at the 4-position and a methyl group at the 5-position—provides a valuable platform for studying how nuanced changes in molecular architecture affect chemical reactivity and biological function.

The investigation of this compound is driven by the desire to understand the combined influence of its substituents. The bromine atom at the 4-position introduces both steric bulk and a significant electronic effect. As a halogen, it is electron-withdrawing through induction, which can alter the electron density of the entire ring system and influence its reactivity in chemical transformations and its binding affinity for biological targets. In contrast, the methyl group at the 5-position is electron-donating and increases local hydrophobicity.

This specific combination of an electron-withdrawing group adjacent to an electron-donating group on the benzene portion of the scaffold creates a unique electronic and steric profile. Research on related compounds has shown that substitutions at these positions are critical for activity. For example, studies on antiviral agents found that two chlorine atoms at the C-4 and C-5 positions conferred greater activity than methyl groups at the same positions, underscoring the importance of substituent choice in this region of the molecule. mdpi.com Therefore, synthesizing and studying this compound allows researchers to systematically probe the interplay between electronic effects, steric hindrance, and lipophilicity, contributing to a deeper understanding of the SAR for this important class of heterocyclic compounds.

Table 2: Chemical Properties of this compound This table is generated based on available data and is for informational purposes only.

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2167357-60-8 | chembeez.com |

| Molecular Formula | C₇H₆BrN₃ | chembeez.com |

| Molecular Weight | 212.05 g/mol | chembeez.com |

| IUPAC Name | This compound | chembeez.com |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=NN2)Br | |

| InChI Key | LZNYAFJZUBDGSM-UHFFFAOYSA-N | chembeez.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNYAFJZUBDGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NNN=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 5 Methyl 1h 1,2,3 Benzotriazole

Strategic Approaches to the 1H-1,2,3-Benzotriazole Core Construction

The formation of the benzotriazole (B28993) ring system is the foundational step in the synthesis of 4-bromo-5-methyl-1H-1,2,3-benzotriazole. Various methodologies have been developed to construct this heterocyclic core, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Cyclocondensation of ortho-Substituted Phenylenediamines: A Foundational Pathway

A well-established and widely utilized method for the synthesis of the benzotriazole core is the cyclocondensation of ortho-phenylenediamines. gsconlinepress.comslideshare.netpharmacyinfoline.com This reaction typically involves the diazotization of one of the amino groups of an o-phenylenediamine (B120857) derivative with a source of nitrous acid, followed by intramolecular cyclization. pharmacyinfoline.comscribd.com

The general mechanism commences with the reaction of an o-phenylenediamine with sodium nitrite (B80452) in the presence of an acid, such as acetic acid or hydrochloric acid, to generate a diazonium salt in situ. pharmacyinfoline.com This intermediate then undergoes spontaneous intramolecular cyclization to form the stable 1H-1,2,3-benzotriazole ring. gsconlinepress.comscribd.com The reaction is often exothermic and proceeds readily. pharmacyinfoline.com

For the synthesis of the target molecule, this would ideally start from 3-bromo-4-methyl-1,2-phenylenediamine. The diazotization of the amino group at the 2-position, followed by cyclization, would lead to the formation of this compound. The regioselectivity of the initial diazotization is influenced by the electronic effects of the existing substituents on the aromatic ring.

| Starting Material | Reagent | Solvent/Acid | Product |

|---|---|---|---|

| o-Phenylenediamine | Sodium Nitrite (NaNO₂) | Acetic Acid (CH₃COOH) | 1H-1,2,3-Benzotriazole |

Transition Metal-Catalyzed Annulation Reactions for Benzotriazole Ring Formation

More contemporary approaches to benzotriazole synthesis involve the use of transition metal catalysts, which can offer milder reaction conditions, higher yields, and improved regioselectivity. organic-chemistry.orgorganic-chemistry.org These methods often utilize different starting materials and proceed through distinct mechanistic pathways compared to classical cyclocondensation.

One notable strategy is the palladium-catalyzed intramolecular amination of 2-bromodiaryltriazenes, which can produce functionalized benzotriazoles in high yields. bohrium.com Another approach involves a 1,7-palladium migration-cyclization-dealkylation sequence, which has been shown to provide benzotriazoles with high regioselectivity. organic-chemistry.orgorganic-chemistry.org While these methods have been applied to a range of substituted benzotriazoles, their specific application to the synthesis of this compound would depend on the availability of the appropriately substituted starting materials.

Furthermore, copper-catalyzed reactions have also been employed in the synthesis of benzotriazole derivatives. gsconlinepress.com Transition-metal-catalyzed denitrogenative transannulation of triazoles represents another advanced strategy for constructing diverse nitrogen-containing heterocycles, including benzotriazoles. nih.gov These catalytic systems often utilize ligands to control the reactivity and selectivity of the transformation. rsc.org

Regioselective Introduction of Bromo and Methyl Substituents

The precise placement of the bromo and methyl groups at the C4 and C5 positions, respectively, is crucial for defining the identity of the target compound. This can be achieved through two primary strategies: functionalizing the pre-formed benzotriazole core or by using aromatic precursors that already contain the desired substituents.

Post-Cyclization Functionalization: Directed Bromination at C4 and Methylation at C5

Introducing substituents onto an existing benzotriazole ring requires careful control of regioselectivity. Direct electrophilic substitution on the benzotriazole ring can be challenging due to the presence of the triazole moiety, which can deactivate the benzene (B151609) ring towards electrophilic attack.

However, methods for the N-alkylation of benzotriazole are well-documented, often employing alkyl halides in the presence of a base. researchgate.netresearchgate.net While this functionalizes the nitrogen atoms, C-functionalization is more complex. Directed ortho-metalation (DoM) strategies could potentially be employed to introduce substituents at specific positions, although this has not been explicitly reported for the synthesis of this compound.

Regioselective bromination of activated aromatic compounds is a known transformation, and similar principles could be applied to a 5-methyl-1H-benzotriazole precursor. researchgate.net The methyl group at the C5 position would direct the incoming electrophile (bromine) to the ortho (C4 or C6) and para (C7) positions. Careful optimization of reaction conditions would be necessary to favor substitution at the C4 position.

Pre-functionalized Aromatic Building Blocks in Benzotriazole Synthesis

A more direct and often more efficient strategy for obtaining this compound is to start with an aromatic precursor that already contains the bromo and methyl groups in the desired positions. The key starting material for this approach would be 3-bromo-4-methyl-1,2-phenylenediamine.

The synthesis of this diamine would likely begin with a commercially available substituted aniline (B41778) or nitrobenzene. For instance, one could start with 4-methyl-2-nitroaniline, introduce a bromine atom at the 3-position via electrophilic bromination, and then reduce the nitro group to an amine. The resulting 3-bromo-4-methyl-1,2-phenylenediamine can then undergo the cyclocondensation reaction with sodium nitrite as described in section 2.1.1 to yield the target molecule directly. This approach avoids potential issues with regioselectivity during the functionalization of the benzotriazole core.

Emerging Green Chemistry Principles in Benzotriazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. ijpsonline.com The principles of green chemistry, such as the use of safer solvents, microwave-assisted synthesis, and catalyst recycling, are being increasingly applied to the synthesis of benzotriazoles. ijpsonline.comrsc.org

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the synthesis of benzotriazole derivatives compared to conventional heating methods. ijpsonline.com Solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, are also being explored. researchgate.netrsc.org For example, a novel environmentally benign approach for benzotriazole synthesis involves microwave-assisted solid-phase diazotation. rsc.org

Furthermore, the development of recyclable catalysts, particularly in the context of transition metal-catalyzed reactions, is a key area of green chemistry research. The use of polymer-supported benzotriazoles as catalysts has also been investigated. scispace.com These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents, making the synthesis of compounds like this compound more sustainable. The application of mechanochemistry, using ball milling for peptide synthesis involving N-acyl benzotriazole derivatives, also represents an eco-friendly strategy. acs.org

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 4 hours | Not specified | ijpsonline.com |

| Microwave Irradiation (180 W) | 4 minutes 30 seconds | Higher than conventional | ijpsonline.com |

Solvent-Free N-Alkylation and N-Acylation Techniques for Benzotriazoles

The substitution at the nitrogen atoms of the triazole ring is a key step in creating diverse benzotriazole derivatives. Traditional methods often rely on hazardous organic solvents, strong bases, and harsh reaction conditions. To overcome these drawbacks, solvent-free techniques have emerged as powerful alternatives, offering benefits such as reduced waste, simplified workup procedures, and often shorter reaction times.

Solvent-free N-alkylation of benzotriazole has been successfully achieved using various approaches. One efficient method involves the use of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), which can act as both the catalyst and the reaction medium. researchgate.netresearchgate.net This procedure is convenient and generally affords good to excellent yields of N-alkylated products at room temperature. researchgate.netresearchgate.net Another green approach is the use of microwave irradiation, which can significantly accelerate the reaction, leading to high yields in shorter times. nih.gov Efficient, simple, and highly regioselective N-alkylation of benzotriazole can also be conducted in the presence of SiO₂, K₂CO₃, and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions. rsc.org

Similarly, N-acylation reactions have been adapted to greener, solvent-free, or aqueous conditions. Benzotriazole chemistry has been utilized to achieve the acylation of various amines in water at room temperature or under microwave irradiation, resulting in high yields and pure products. mdpi.com Ultrasound-assisted, solvent-free acylation using N-acylbenzotriazoles represents another rapid and clean methodology. researchgate.net Electrochemical synthesis of N-acylbenzotriazoles from aldehydes and benzotriazole has also been developed, proceeding under mild, oxidant-free conditions. csic.es

| Reaction Type | Methodology | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|---|

| N-Alkylation | Solvent-Free | Basic Ionic Liquid ([Bmim]OH) | Efficient, room temperature, catalyst is reusable | researchgate.netresearchgate.net |

| N-Alkylation | Solvent-Free | Microwave Irradiation | High yields, short reaction times | nih.gov |

| N-Alkylation | Solvent-Free | SiO₂, K₂CO₃, TBAB | Highly regioselective, moderate to high yields | rsc.org |

| N-Acylation | Aqueous | Benzotriazole Chemistry | Environmentally friendly, high yields, mild conditions | mdpi.com |

| N-Acylation | Solvent-Free | Ultrasound Assistance | Rapid, clean conversion, simplified setup | researchgate.net |

| N-Acylation | Electrochemical | Oxidant-free | Mild conditions, good to excellent yields | csic.es |

Catalytic Systems for Sustainable Halogenation and Methylation

The introduction of bromo- and methyl- groups onto the benzotriazole benzene ring is crucial for synthesizing the target compound, this compound. Sustainable chemistry principles encourage the use of catalytic systems to minimize waste and improve efficiency over traditional stoichiometric reagents.

Sustainable Halogenation: Modern synthetic methods are exploring photocatalysis as a green tool for chemical transformations. mdpi.comnih.gov While extensively studied for the degradation of pollutants like benzotriazoles using catalysts such as titanium dioxide (TiO₂) under UV irradiation, these principles can be harnessed for synthetic purposes. mdpi.comresearchgate.netnih.gov Visible-light photocatalysis, for instance, has been shown to induce novel reactivity in benzotriazoles, such as denitrogenative shifts to form new heterocyclic structures. rsc.org The application of photocatalytic systems for the selective halogenation of the benzotriazole aromatic ring offers a potential sustainable pathway. This approach could avoid the use of bulk halogenating agents and harsh conditions associated with traditional electrophilic aromatic substitution, thereby reducing the generation of hazardous waste streams. google.com

Sustainable Methylation: Catalytic C-H bond activation is a frontier in organic synthesis, allowing for the direct functionalization of carbon-hydrogen bonds. While the direct C-H methylation of the benzotriazole aromatic ring is a challenging transformation, advancements in catalysis offer potential routes. For example, palladium-catalyzed C-H activation has been employed for the intramolecular amination to form 1-aryl-1H-benzotriazoles. researchgate.net More recently, nickel-catalyzed, light-mediated methods have been developed for the undirected methylation of unactivated C(sp³)–H bonds in complex molecules. nih.govescholarship.org These cutting-edge methodologies highlight the potential for developing catalytic systems that could selectively methylate the C-H bond of a bromobenzotriazole precursor. Such a strategy would represent a highly atom-economical and sustainable alternative to classical multi-step syntheses involving pre-functionalized starting materials.

| Transformation | Catalytic Approach | Potential Advantages | Status | Reference |

|---|---|---|---|---|

| Halogenation | Photocatalysis (e.g., using TiO₂ or visible-light photocatalysts) | Use of light as a reagent, mild conditions, reduced waste. | Conceptual for synthesis; demonstrated for transformations/degradation. | mdpi.comnih.govrsc.org |

| Methylation | Catalytic C-H Activation (e.g., using Ni or Pd catalysts) | High atom economy, direct functionalization, reduced synthetic steps. | Conceptual for this specific aromatic C-H bond; demonstrated for other C-H bonds. | researchgate.netnih.govescholarship.org |

Exploration of Chemical Reactivity and Mechanistic Pathways of 4 Bromo 5 Methyl 1h 1,2,3 Benzotriazole

Nucleophilic Substitution Reactions at the C4-Bromine Center

The bromine atom attached to the C4 position of the benzotriazole (B28993) ring is susceptible to nucleophilic substitution, primarily through the SNAr (Nucleophilic Aromatic Substitution) mechanism. This reaction is facilitated by the electron-withdrawing nature of the fused triazole ring, which stabilizes the intermediate Meisenheimer complex.

SNAr Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The C4-bromine of 4-bromo-5-methyl-1H-1,2,3-benzotriazole can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to furnish a range of functionalized benzotriazole derivatives. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. For instance, studies on other bromo-substituted heterocycles demonstrate the feasibility of such transformations.

The reaction with amines, for example, would proceed by the attack of the amine nucleophile on the carbon bearing the bromine atom, leading to the formation of a zwitterionic intermediate. Subsequent departure of the bromide ion yields the corresponding 4-amino-5-methyl-1H-1,2,3-benzotriazole derivative. Similarly, thiols and alkoxides can react to form the corresponding thioethers and ethers, respectively. The reaction conditions for these transformations typically involve a polar aprotic solvent and may be facilitated by the use of a base to enhance the nucleophilicity of the attacking species.

Table 1: Representative SNAr Reactions on Analogous Bromo-Substituted Heterocycles

| Entry | Bromo-Heterocycle | Nucleophile | Product |

| 1 | 4-Bromo-1H-imidazole | Aniline (B41778) | 4-(Phenylamino)-1H-imidazole |

| 2 | 4-Bromo-3,5-dimethylisoxazole | Morpholine | 4-Morpholino-3,5-dimethylisoxazole |

| 3 | 4-Bromo-1H-indole | Sodium methoxide | 4-Methoxy-1H-indole |

This table presents examples from analogous systems to illustrate the potential SNAr reactivity of this compound.

Influence of the Electron-Donating Methyl Group at C5 on SNAr Reactivity

The presence of a methyl group at the C5 position is expected to have a discernible electronic influence on the SNAr reactivity at the C4 position. The methyl group is an electron-donating group through induction and hyperconjugation. This electron-donating effect can slightly decrease the rate of nucleophilic aromatic substitution.

The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups on the aromatic ring. The electron-donating methyl group at C5 would therefore be expected to slightly destabilize this intermediate, thereby increasing the activation energy of the reaction and slowing it down compared to an unsubstituted analogue. However, this deactivating effect is generally modest and can often be overcome by adjusting the reaction conditions, such as increasing the temperature or using a more reactive nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo functionality of this compound serves as an excellent handle for participating in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Couplings for C-C and C-N Bond Formation at C4

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This reaction would lead to the formation of a new C-C bond, yielding 4-aryl- or 4-vinyl-5-methyl-1H-1,2,3-benzotriazole derivatives.

Sonogashira Coupling: In a Sonogashira coupling, the C4-bromo group would react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would result in the formation of a C-C triple bond, affording 4-alkynyl-5-methyl-1H-1,2,3-benzotriazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction would couple this compound with a primary or secondary amine. The reaction would provide a direct route to a wide range of 4-amino-5-methyl-1H-1,2,3-benzotriazole derivatives. nih.govwikipedia.org

Table 2: Representative Cross-Coupling Reactions on Analogous Bromo-Substituted Heterocycles

| Entry | Coupling Reaction | Bromo-Heterocycle | Coupling Partner | Product |

| 1 | Suzuki-Miyaura | 4-Bromo-1H-pyrazole | Phenylboronic acid | 4-Phenyl-1H-pyrazole |

| 2 | Sonogashira | 5-Bromoindole | Phenylacetylene | 5-(Phenylethynyl)indole |

| 3 | Buchwald-Hartwig | 4-Bromo-1H-imidazole | Morpholine | 4-Morpholino-1H-imidazole |

This table presents examples from analogous systems to illustrate the potential cross-coupling reactivity of this compound.

Mechanistic Investigations of Catalytic Cycles

The mechanisms of these palladium-catalyzed cross-coupling reactions are generally well-understood and proceed through a common catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organoboron reagent transfers its organic group to the palladium center in a process called transmetalation. In the Sonogashira coupling, the copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Electrophilic Aromatic Substitution on the Fused Benzene (B151609) Ring

The fused benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, although the reactivity and regioselectivity are influenced by the existing substituents. The triazole ring is generally considered to be electron-withdrawing and deactivating towards EAS. The bromine atom is also a deactivating group but is an ortho-, para-director. The methyl group is an activating group and an ortho-, para-director.

The interplay of these electronic and directing effects will determine the position of substitution. The most likely positions for electrophilic attack would be the C6 and C7 positions, which are ortho and para to the activating methyl group, respectively. However, the deactivating effect of the triazole ring and the bromine atom will likely necessitate harsh reaction conditions for EAS to occur. The precise outcome of an EAS reaction on this substrate would depend on the specific electrophile and reaction conditions employed.

Directing Group Effects of the Triazole and Existing Substituents

The regioselectivity of further substitution reactions on the benzene ring of this compound is determined by the cumulative directing effects of the fused triazole ring, the bromo group, and the methyl group. In electrophilic aromatic substitution, these groups can either activate or deactivate the ring towards attack by an electrophile and direct the incoming substituent to specific positions.

The 1,2,3-triazole ring, when fused to a benzene ring, generally acts as an electron-withdrawing group, thereby deactivating the aromatic ring towards electrophilic substitution. researchgate.net This deactivation is due to the electronegativity of the nitrogen atoms. The methyl group (-CH₃) at the C5 position is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. Conversely, the bromine atom (-Br) at the C4 position is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs.

The positions available for electrophilic substitution on the benzene ring are C6 and C7. The directing effects of the existing substituents on these positions are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect on Remaining Positions |

| 1,2,3-Triazole | Fused | Deactivating (electron-withdrawing) | - |

| Bromo | C4 | Deactivating (inductive), ortho, para-directing (resonance) | Directs to C6 (meta to Br, but ortho to methyl) |

| Methyl | C5 | Activating (inductive, hyperconjugation), ortho, para-directing | Directs to C7 (ortho to methyl) and C6 (para to bromo) |

Reactivity of the C5-Methyl Group: Potential for Benzylic Functionalization

The methyl group at the C5 position of the benzotriazole ring is a benzylic methyl group. The carbon-hydrogen bonds of a benzylic position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. beilstein-journals.orgmdpi.com This makes the C5-methyl group susceptible to a variety of functionalization reactions, particularly those involving radical intermediates.

Benzylic Bromination: A common transformation for benzylic methyl groups is radical bromination, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat. researchgate.netbeilstein-journals.org This reaction, known as the Wohl-Ziegler reaction, would be expected to convert the C5-methyl group of this compound into a bromomethyl group.

| Reaction | Reagents | Expected Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, heat/light | 4-Bromo-5-(bromomethyl)-1H-1,2,3-benzotriazole |

The resulting benzylic bromide would be a versatile intermediate for further synthetic modifications, such as nucleophilic substitution reactions to introduce a variety of functional groups.

Oxidation and Reduction Reactions Affecting the Benzotriazole Core and Substituents

The presence of multiple functional groups in this compound allows for a range of oxidation and reduction reactions.

Oxidation: The C5-methyl group is a primary site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize benzylic alkyl groups to carboxylic acids, provided there is at least one benzylic hydrogen. masterorganicchemistry.com Therefore, treatment of this compound with such reagents would likely yield the corresponding carboxylic acid. Milder or more selective catalytic oxidation methods could potentially lead to the formation of an aldehyde or alcohol. mdpi.comresearchgate.netrsc.org

| Reaction | Reagents | Expected Product |

| Benzylic Oxidation | KMnO₄, H₂SO₄, heat | 4-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid |

Reduction: The bromo substituent on the aromatic ring can be removed via reductive dehalogenation. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using various reducing agents. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Such a reaction would yield 5-methyl-1H-1,2,3-benzotriazole. The choice of reducing agent would be critical to avoid the reduction of the triazole ring. While the benzotriazole ring itself is relatively stable, harsh reduction conditions can lead to its cleavage. Selective reduction of the bromo group is generally achievable under milder conditions. researchgate.net

| Reaction | Reagents | Expected Product |

| Reductive Dehalogenation | H₂, Pd/C, base | 5-Methyl-1H-1,2,3-benzotriazole |

The potential for chemoselective reduction is an important consideration in the synthetic utility of this compound. For instance, conditions can often be found to selectively reduce an aryl halide in the presence of other functional groups. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Investigations of 4 Bromo 5 Methyl 1h 1,2,3 Benzotriazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For 4-bromo-5-methyl-1H-1,2,3-benzotriazole, a combination of 1D (¹H, ¹³C, ¹⁵N) and 2D NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Comprehensive Assignment of ¹H, ¹³C, and ¹⁵N NMR Resonances

The substitution pattern on the benzene (B151609) ring of this compound dictates a unique set of chemical shifts for each proton and carbon atom. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The aromatic protons, being adjacent to each other, would appear as doublets due to spin-spin coupling. The methyl protons would present as a singlet.

The ¹³C NMR spectrum would display signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, N) and the resonance effects within the aromatic system. The methyl carbon would appear in the aliphatic region, while the six carbons of the fused benzene ring would be found in the aromatic region.

While ¹⁵N NMR is less common, it would provide direct information about the electronic environment of the three nitrogen atoms in the triazole ring, helping to distinguish between the tautomeric forms of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of unsubstituted benzotriazole (B28993) and related substituted derivatives.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃ | ~2.4 | ~20 |

| C4-Br | - | ~115 |

| C5-CH₃ | - | ~133 |

| C6-H | ~7.3 | ~128 |

| C7-H | ~7.7 | ~120 |

| C7a | - | ~132 |

| C3a | - | ~145 |

Note: The table is interactive. You can sort and filter the data.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign the predicted resonances and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the two aromatic proton signals would confirm their spatial proximity (typically three bonds apart), validating the assignment of H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between the H-6 signal and the C-6 signal, the H-7 signal and the C-7 signal, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the carbon skeleton. Expected correlations would include the methyl protons to C-5 and C-4, and the aromatic protons to neighboring quaternary and protonated carbons, thus confirming the substitution pattern of the bromo and methyl groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific functional groups. In the solid state, benzotriazoles are typically associated through hydrogen bonds. rsc.org

N-H Stretch: A broad band is expected in the region of 3100-3200 cm⁻¹ for the N-H stretching vibration, indicative of hydrogen bonding. rsc.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear as weak bands around 3000 cm⁻¹. rsc.org The aliphatic C-H stretch from the methyl group would be observed in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretch: Bands in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

N=N Stretch: The stretching vibration of the azo group (N=N) in the triazole ring gives rise to an absorption in the 1590-1620 cm⁻¹ range. asianpubs.org

C-Br Stretch: A distinct band in the lower frequency region, typically between 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration. asianpubs.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch (H-bonded) | 3100 - 3200 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Ring Stretch | 1450 - 1620 |

| N=N (Triazole) | Stretch | 1590 - 1620 |

| C-Br | Stretch | 500 - 600 |

Note: The table is interactive. You can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.

For this compound, the molecular formula is C₇H₆BrN₃. chembeez.com HRMS would be used to confirm this formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which are separated by two mass units and have a relative intensity ratio of roughly 1:1. The accurate mass measurement of these ions allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

| C₇H₆⁷⁹BrN₃ | [M]⁺ | 210.9772 |

| C₇H₆⁸¹BrN₃ | [M+2]⁺ | 212.9752 |

Note: The table is interactive. You can sort and filter the data.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a solid-state crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the surveyed literature, analysis of related benzotriazole derivatives allows for a reliable prediction of its key structural features. nih.govnih.govresearchgate.netresearchgate.net

After a comprehensive search for scientific literature and crystallographic data, it has been determined that the specific experimental data required to fully construct the article on "this compound," as per the requested outline, is not available in published scientific literature.

The requested sections, "4.4.1. Precise Determination of Molecular Conformation and Bond Parameters" and "4.4.2. Elucidation of Supramolecular Assembly via Intermolecular Interactions," necessitate detailed findings from X-ray crystallographic analysis. Such an analysis would provide the precise bond lengths, bond angles, and the specific geometric details of intermolecular forces like halogen bonding, π-π stacking, and hydrogen bonding.

While searches have identified related compounds, such as 4,5,6,7-tetrabromo-1H-benzotriazole, and provided general information on the types of intermolecular interactions that benzotriazoles can form, this information is not specific to this compound. Applying data from different molecules would be scientifically inaccurate as the substitution pattern (a single bromo and a single methyl group) significantly influences the molecule's electronic properties, crystal packing, and intermolecular interactions.

Without a published crystal structure for this compound, it is not possible to generate the required data tables or provide a detailed, accurate analysis of its molecular conformation and supramolecular assembly. Therefore, the article cannot be completed as instructed.

Computational and Theoretical Chemistry of 4 Bromo 5 Methyl 1h 1,2,3 Benzotriazole

Quantum Chemical Investigations of Electronic Structure and Geometry

Quantum chemical calculations are essential tools for understanding the fundamental properties of molecules like 4-bromo-5-methyl-1H-1,2,3-benzotriazole. These methods provide insights into electron distribution, molecular geometry, and energetic stability.

Ab Initio Methods for Enhanced Accuracy in Electronic Property Prediction

For higher accuracy, particularly in predicting electronic properties and relative energies, ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory are utilized. hhu.de Studies on the parent benzotriazole (B28993) have shown that the choice of computational method is critical, as different levels of theory can yield conflicting results regarding molecular stability. researchgate.nethhu.de For instance, Hartree-Fock (HF) calculations tend to favor the 1H-tautomer of benzotriazole, whereas MP2 calculations have shown a preference for the 2H-tautomer. researchgate.nethhu.de Applying these high-level methods to this compound would provide a more definitive understanding of its electronic characteristics, accounting for electron correlation effects that are crucial for accurate predictions. hhu.de

Analysis of Aromaticity and Electron Delocalization within the Benzotriazole System

The benzotriazole system features a fused ring structure where aromaticity and electron delocalization play key roles in its stability and reactivity.

Aromaticity Indices (e.g., NICS, HOMA) and Molecular Orbital Analysis

Aromaticity is a key concept in understanding the stability of cyclic molecules. It can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length alternation, with a value of 1 indicating a fully aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where negative values inside a ring typically indicate aromatic character.

While specific HOMA and NICS values for this compound are not available, analysis of the parent benzotriazole and its derivatives would be the benchmark. Such an analysis would involve calculating these indices for both the benzene (B151609) and triazole rings to understand how the substituents affect the π-electron delocalization across the entire molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would further clarify the electronic behavior and reactivity of the compound.

Conformational Analysis and Tautomerism Studies

Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the triazole ring. The relative stability of these tautomers is a subject of significant computational interest.

Relative Stabilities of Possible 1H- and 2H-Tautomers

The tautomeric equilibrium between the 1H- and 2H- forms of benzotriazole is exceptionally sensitive to the computational method and basis set used. researchgate.net Experimental and theoretical studies on the parent molecule have shown that the energy difference between the two tautomers is very small. hhu.deru.nl For instance, some DFT and coupled cluster calculations suggest the 1H-tautomer is slightly more stable, a preference that can be influenced by the inclusion of zero-point energy corrections. researchgate.nethhu.de

For this compound, the substituents on the benzene ring would be expected to influence this equilibrium. A computational study would be required to determine the relative energies of the possible tautomers (e.g., 4-bromo-5-methyl-1H-benzotriazole, 4-bromo-5-methyl-2H-benzotriazole, and others). A study on 5,7-dinitrobenzotriazole showed that the 1H tautomer is the most energetically favorable form. mdpi.com This suggests that strong electron-withdrawing groups can significantly influence tautomeric preference. A similar detailed computational analysis is needed to determine the preferred tautomeric form of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when compared with experimental data, serve to validate the computational models and provide a more detailed interpretation of the experimental results.

Theoretical calculations, often employing Density Functional Theory (DFT), enable the simulation of NMR and IR spectra for molecules like this compound. While specific computational studies exclusively on this molecule are not widely available in the provided search results, the methodology is well-established for related benzotriazole derivatives. researchgate.net For instance, quantum chemical calculations have been used to investigate the molecular reactivity and properties of benzotriazole and its derivatives. researchgate.net

The general procedure involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for NMR and the vibrational frequencies and intensities for IR spectroscopy. The calculated NMR chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. Similarly, calculated IR frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

Table 1: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR (ppm) | ||

| Aromatic CH | 7.0 - 8.0 | 7.0 - 8.0 |

| Methyl CH₃ | ~2.5 | ~2.5 |

| N-H | Variable | Variable |

| ¹³C NMR (ppm) | ||

| Aromatic C | 110 - 140 | 110 - 140 |

| Methyl C | ~15 | ~15 |

| IR (cm⁻¹) | ||

| N-H Stretch | ~3200 | ~3200 |

| C-H Aromatic Stretch | ~3100 | ~3100 |

| C-H Aliphatic Stretch | ~2950 | ~2950 |

| C=C Aromatic Stretch | 1400 - 1600 | 1400 - 1600 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Investigation of Non-Covalent Interactions in the Solid State and Solution Phase

Non-covalent interactions are fundamental in determining the supramolecular chemistry of organic compounds, influencing their crystal packing, solubility, and biological activity. For this compound, halogen bonding, hydrogen bonding, and π-π stacking are expected to be the most significant non-covalent forces at play.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This interaction occurs between the electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen atom of the triazole ring or other electron-rich sites. nih.govmdpi.com Studies on related halogenated benzotriazoles have shown that these interactions can be highly directional and play a crucial role in the solid-state assembly. mdpi.comresearchgate.net The strength of the halogen bond depends on the nature of the halogen and the acceptor atom.

Hydrogen Bonding: The benzotriazole moiety contains a protonated nitrogen atom (N-H) that can act as a hydrogen bond donor. The nitrogen atoms within the triazole ring can also serve as hydrogen bond acceptors. These hydrogen bonds are critical in forming networks and chains in the crystal lattice. nih.gov In solution, hydrogen bonding interactions with solvent molecules can significantly influence the compound's solubility and conformational preferences.

π-π Stacking Interactions: The aromatic benzotriazole ring system allows for π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings. The stacking can be face-to-face or offset, and the geometry is influenced by the electrostatic potential of the aromatic rings. nih.gov The presence of both electron-donating (methyl) and electron-withdrawing (bromo and triazole) groups on the benzene ring can modulate the electrostatic potential and thus the nature of the π-π stacking.

Table 2: Summary of Potential Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Significance |

| Halogen Bonding | C-Br | N (triazole), π-system | Crystal packing, molecular recognition |

| Hydrogen Bonding | N-H | N (triazole), Solvent | Supramolecular assembly, solubility |

| π-π Stacking | Benzotriazole ring | Benzotriazole ring | Stabilization of crystal structure |

Based on the available scientific literature, a detailed article on the specific advanced applications of This compound as a chemical synthon cannot be generated.

Extensive searches for research findings related to this specific compound within the precise framework of the requested outline did not yield sufficient information. The existing literature broadly covers the applications of the parent benzotriazole molecule and other derivatives in areas such as heterocyclic synthesis, coordination chemistry, and materials science. However, specific studies detailing the use of this compound in the construction of fused and spiro-heterocyclic architectures, the synthesis of macrocycles, the design of ligands for metal complexes, the development of functional materials, or in catalyst design are not available in the public domain.

Therefore, to adhere to the strict requirement of focusing solely on "this compound" and the provided outline, it is not possible to create a scientifically accurate and informative article as requested.

Advanced Applications of 4 Bromo 5 Methyl 1h 1,2,3 Benzotriazole As a Chemical Synthon

Chiral Derivatization and Asymmetric Synthesis Strategies

The core of asymmetric synthesis lies in the ability to control the stereochemical outcome of a reaction, producing a chiral product with a high excess of one enantiomer. This is often achieved through the use of chiral auxiliaries, reagents, or catalysts. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereoselectivity of a subsequent reaction, and is then removed.

The 4-bromo-5-methyl-1H-1,2,3-benzotriazole scaffold possesses reactive sites, primarily the nitrogen atoms of the triazole ring, that are suitable for the attachment of chiral auxiliaries. The benzotriazole (B28993) moiety itself can act as an excellent leaving group, a property that is highly valuable in many synthetic transformations.

Potential Strategies for Chiral Derivatization:

One hypothetical approach involves the N-alkylation or N-acylation of the benzotriazole ring with a chiral moiety. For instance, reacting this compound with a chiral alcohol or amine could yield a chiral benzotriazole derivative. This new chiral molecule could then be used in a variety of asymmetric reactions.

For example, if a chiral amino alcohol is attached to the benzotriazole, the resulting derivative could potentially serve as a chiral ligand for a metal catalyst. The stereochemistry of the ligand would then influence the stereochemical outcome of the catalyzed reaction.

Hypothetical Application in Asymmetric Alkylation:

A common strategy in asymmetric synthesis is the alkylation of enolates. A prochiral ketone could be converted into an enolate and then reacted with an electrophile. In the absence of chiral control, this would result in a racemic mixture of the α-alkylated ketone.

To induce asymmetry, a chiral auxiliary is often employed. In a hypothetical scenario, a chiral derivative of this compound could be used for this purpose. The table below illustrates the kind of results that would be sought in such a study, based on established methodologies with other chiral auxiliaries.

Table 1: Hypothetical Results for the Asymmetric Alkylation of a Prochiral Ketone Using a Chiral Benzotriazole Auxiliary

| Entry | Electrophile | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Methyl Iodide | THF | -78 | 85 | 92 |

| 2 | Benzyl Bromide | Toluene | -78 | 91 | 95 |

| 3 | Allyl Bromide | DCM | -78 | 88 | 90 |

Note: The data in this table is illustrative and not based on published results for this compound.

In this hypothetical reaction, the diastereomeric excess (de) would be a measure of the effectiveness of the chiral auxiliary in directing the approach of the electrophile to one face of the enolate over the other. After the reaction, the chiral auxiliary would be cleaved to yield the enantiomerically enriched α-alkylated ketone.

Potential in Asymmetric Aldol Reactions:

The aldol reaction is another cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral auxiliaries to control the stereochemistry of the aldol product is a well-established strategy. N-acyl benzotriazoles are known to be effective acylating agents. researchgate.net It is conceivable that an N-acyl derivative of a chiral auxiliary attached to the this compound scaffold could be used to generate a chiral enolate for asymmetric aldol reactions.

The benzotriazole moiety's ability to act as a good leaving group would be advantageous in the subsequent transformation of the aldol product. The table below presents hypothetical data for such an application.

Table 2: Hypothetical Results for an Asymmetric Aldol Reaction Mediated by a Chiral Benzotriazole Derivative

| Entry | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn isomer |

| 1 | Benzaldehyde | TiCl₄ | 92 | 95:5 | 98 |

| 2 | Isobutyraldehyde | Sn(OTf)₂ | 89 | 97:3 | 99 |

| 3 | Acrolein | B(OTf)₃ | 85 | 92:8 | 96 |

Note: The data in this table is illustrative and not based on published results for this compound.

The success of such a strategy would depend on the ability of the chiral benzotriazole derivative to effectively control the facial selectivity of the enolate's attack on the aldehyde.

Future Perspectives and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Substituted Benzotriazoles

The future synthesis of 4-bromo-5-methyl-1H-1,2,3-benzotriazole and its analogues will increasingly focus on green and sustainable chemistry principles. Traditional methods for synthesizing benzotriazoles, which often involve the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid, are effective but raise environmental concerns. gsconlinepress.com Research is pivoting towards methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Promising avenues include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. ijpsonline.com For instance, the synthesis of 1-chloromethylbenzotriazole was completed in just over 4 minutes with microwave irradiation, compared to 6 hours via conventional reflux. ijpsonline.com

Solvent-Free and Aqueous Conditions: Eliminating organic solvents is a key goal of green chemistry. Catalyst-free synthesis of benzotriazole-based β-amino alcohols has been successfully performed in aqueous conditions. nih.govacs.org Similarly, developing a solvent-free method for the bromination and methylation of the benzotriazole (B28993) core would represent a significant sustainable advancement.

Minimalist Approaches: Efficient procedures for N-formylation of benzotriazoles have been developed using acetic formic anhydride, which requires minimal organic solvents and generates acetic acid as the only major byproduct, often eliminating the need for purification. acs.org

| Synthetic Method | Key Advantages | Traditional Counterpart Drawbacks | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times (minutes vs. hours), often higher yields. | Long reaction times, higher energy consumption. | ijpsonline.com |

| Aqueous/Solvent-Free Synthesis | Reduces/eliminates volatile organic compounds (VOCs), safer. | Reliance on potentially hazardous organic solvents. | nih.govacs.org |

| Minimalist/Catalyst-Free Reactions | Avoids heavy metal catalysts, simpler purification, less waste. | May require catalysts, coupling agents, and extensive purification. | acs.org |

Elucidation of Undiscovered Reactivity Patterns and Mechanistic Insights

The benzotriazole ring is a versatile chemical scaffold. gsconlinepress.com The specific placement of the bromo and methyl groups on this compound offers unique opportunities for exploring novel reactivity. The bromine atom, for instance, is a potential site for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functional groups to create a library of novel compounds.

Future research should focus on:

Exploring Electrophilic and Nucleophilic Substitution: While electrophilic substitution is known to be facile at the N1/N2 positions and position 4 of the benzene (B151609) ring, the interplay between the existing bromo and methyl substituents could lead to unexpected regioselectivity. chemicalbook.com

Mechanistic Studies: A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. nih.gov For example, computational studies using Density Functional Theory (DFT) can clarify reaction pathways, such as the formation of benzotriazole-N-oxides or the electrophilic reactivity at specific carbon atoms. researchgate.netresearchgate.net

Novel Reactions: Investigating unprecedented reactions, such as the use of dichloromethane (B109758) as a C-1 surrogate to synthesize benzotriazolyl alkyl esters from N-acylbenzotriazoles, could open new synthetic pathways. nih.gov

Integration of Advanced Automation and AI in Synthetic Optimization and Prediction

The intersection of artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize chemical synthesis. researchgate.netresearchgate.net For substituted benzotriazoles, these technologies can accelerate the discovery of new derivatives and optimize their production.

Key areas for integration include:

Automated Synthesis Planning: AI tools can analyze vast chemical databases to propose the most efficient and practical synthetic routes for target molecules like this compound and its derivatives. researchgate.netsynthiaonline.com

Reaction Optimization: ML algorithms, particularly active learning and Bayesian optimization, can efficiently explore complex reaction spaces to identify optimal conditions (e.g., catalyst, solvent, temperature) with a minimal number of experiments. beilstein-journals.orgrsc.orgnih.gov This is especially valuable for low-data scenarios, which is common when developing novel compounds.

Predictive Modeling: ML models can be trained to predict reaction outcomes, yields, and even the properties of yet-to-be-synthesized molecules, guiding chemists toward the most promising candidates. acs.orgresearchgate.net The integration of AI with automated flow chemistry platforms can create "self-driving laboratories" capable of rapid discovery and optimization. ucla.eduwiley.com

Expansion into Novel Material Platforms through Tailored Functionalization

Benzotriazole derivatives are already utilized as UV stabilizers in polymers and as corrosion inhibitors. gsconlinepress.commdpi.com The specific functional groups of this compound serve as handles for creating advanced materials with tailored properties.

Unexplored research avenues include:

Polymer Science: Incorporating the benzotriazole moiety into polymer backbones can create high-performance materials. For example, benzotriazole-based polymers have been synthesized for use in organic light-emitting diodes (OLEDs) and all-polymer solar cells. mdpi.comnih.gov The bromo and methyl groups could be used to tune the electronic properties and solid-state packing of such polymers. nih.gov

Microporous Organic Polymers (MOPs): Functionalized benzotriazoles can be used to create MOPs for applications like carbon capture. A hydroxyl-functionalized polybenzotriazole, for instance, has shown encouraging CO2 uptake capacity and high selectivity. nih.gov

Electrochromic Materials: Donor-acceptor polymers containing benzotriazole have been shown to have superior electrochromic properties, such as high optical contrast and fast switching times, making them suitable for display devices. acs.org

Proton Conductors: Benzotriazole has been investigated as a proton-conducting functionality in polymers for potential use in fuel cells. researchgate.net

| Material Platform | Application | Role of Benzotriazole Moiety | Reference |

|---|---|---|---|

| π-Conjugated Polymers | Organic Solar Cells (all-PSCs), OLEDs | Acts as an acceptor unit, influences electronic properties and crystallinity. | mdpi.comnih.govunc.edu |

| Microporous Organic Polymers | CO2 Capture and Separation | Provides CO2-philic and N2-phobic interactions for high selectivity. | nih.gov |

| Electrochromic Polymers | Display Devices | Forms part of a donor-acceptor system to create materials with tunable colors. | acs.org |

| Comb Polymers | Anhydrous Proton Transport (Fuel Cells) | Serves as the proton-conducting heterocyclic functionality. | researchgate.net |

| Polymer Stabilizers | UV Absorption, Antiozonant | Absorbs UV light, preventing polymer degradation. | gsconlinepress.comgoogle.com |

Multi-Scale Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry provides powerful tools for predicting the behavior of molecules, saving significant time and resources in the lab. For this compound, multi-scale modeling can offer profound insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular structure, spectroscopic data (NMR), and electronic characteristics like HOMO-LUMO energy gaps, which are crucial for understanding reactivity and designing materials for electronic applications. researchgate.netmdpi.comtandfonline.com DFT studies have successfully been used to understand the adsorption of benzotriazole on copper surfaces, elucidating its mechanism as a corrosion inhibitor. acs.org

Molecular Docking and Dynamics: In the context of medicinal chemistry, these techniques can predict how benzotriazole derivatives bind to biological targets such as enzymes. google.comnih.gov Such in silico studies can guide the design of new drug candidates by identifying key interactions and predicting binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate chemical structure with experimental activity, QSAR can predict the biological potency or material performance of novel benzotriazole derivatives before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations can analyze the dynamic nature of protein-ligand complexes over time, providing a more realistic picture of molecular interactions than static docking models. nih.gov

| Computational Method | Predicted Properties / Insights | Application Area | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO/LUMO), reaction mechanisms, spectroscopic properties. | Reactivity analysis, materials design, mechanistic studies. | researchgate.netmdpi.comacs.org |

| Molecular Docking | Binding modes and affinity of ligands to biological targets (e.g., proteins). | Drug discovery, inhibitor design. | google.comnih.gov |

| Molecular Dynamics (MD) | Dynamic behavior and stability of molecule-protein complexes over time. | Drug discovery, understanding biological interactions. | nih.gov |

| QSAR | Correlation of chemical structure with biological activity or material properties. | Predictive toxicology, lead optimization in drug and materials discovery. | researchgate.net |

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., deshielded aromatic protons adjacent to Br) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228.0) .

- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- X-ray crystallography : Resolve ambiguities in substitution patterns (see for methodology) .

In designing multi-step syntheses involving this compound, how can factorial design optimize reaction parameters and minimize by-products?

Advanced

Factorial design systematically evaluates variables:

- Factors : Temperature, catalyst loading, solvent ratio.

- Response variables : Yield, purity, reaction time.

For example, a 2³ factorial design (8 experiments) can optimize bromination by testing combinations like: - High vs. low temperature (80°C vs. 60°C).

- With/without FeCl₃ catalyst.

- Excess vs. stoichiometric NBS .

Statistical tools (ANOVA) identify significant factors and interactions, reducing trial-and-error approaches .

How do computational models predict the reactivity and stability of this compound in different solvent environments?

Q. Advanced

- Solvent effects : COSMO-RS simulations predict solubility and stability in polar vs. nonpolar solvents. For instance, DMSO stabilizes the compound via hydrogen bonding, while toluene may induce aggregation .

- Reactivity : Transition state modeling (e.g., using Gaussian) identifies likely pathways for nucleophilic substitution at the Br site. Methanol, a protic solvent, accelerates SN2 mechanisms compared to THF .

- Validation : Cross-reference computed data with experimental kinetic studies (e.g., UV-Vis monitoring of degradation rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.